Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone
CAS No.: 851809-39-7
Cat. No.: VC4162421
Molecular Formula: C22H23N5O3S
Molecular Weight: 437.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851809-39-7 |
|---|---|
| Molecular Formula | C22H23N5O3S |
| Molecular Weight | 437.52 |
| IUPAC Name | furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H23N5O3S/c1-14-5-7-16(8-6-14)18(19-21(29)27-22(31-19)23-15(2)24-27)25-9-11-26(12-10-25)20(28)17-4-3-13-30-17/h3-8,13,18,29H,9-12H2,1-2H3 |
| Standard InChI Key | PNMWCLHMQBGKAW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Introduction
Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone is a complex heterocyclic compound that incorporates multiple pharmacophoric groups. It is part of a broader class of molecules known for their potential biological activity, including antimicrobial, anticancer, and antioxidant properties. The structural complexity of this molecule arises from its combination of a furan ring, thiazolo[3,2-b] triazole moiety, and piperazine functional group.
Structural Characteristics
The compound's structure includes the following key components:
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Furan Ring: A five-membered aromatic ring containing oxygen.
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Thiazolo[3,2-b]124triazole: A bicyclic system known for its bioactivity and stability.
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Piperazine Group: A six-membered nitrogen-containing heterocycle often used in drug design.
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Hydroxy and Methyl Groups: Contributing to hydrogen bonding and lipophilicity.
These features make the compound a candidate for medicinal chemistry applications.
Synthesis
While specific synthetic pathways for this compound are not directly available in the literature reviewed, similar heterocyclic compounds are typically synthesized through multi-step reactions involving:
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Cyclization: Formation of the thiazolo[3,2-b] triazole moiety via condensation reactions.
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Functionalization: Introduction of the furan ring and piperazine group through substitution or coupling reactions.
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Final Assembly: Incorporation of substituents such as hydroxy and methyl groups to enhance solubility or specificity.
Analytical Characterization
The characterization of compounds like this one is typically performed using advanced spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR): For structural elucidation.
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Mass Spectrometry (MS): To confirm molecular weight.
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Fourier Transform Infrared Spectroscopy (FTIR): For functional group identification.
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X-ray Crystallography: To determine three-dimensional structure.
Biological Activities
Compounds with similar scaffolds have demonstrated diverse biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to the presence of heterocyclic moieties .
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Anticancer Potential: Thiazole derivatives are known to induce apoptosis in cancer cells .
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Antioxidant Properties: Hydroxy groups contribute to free radical scavenging activity .
These activities suggest that Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone could be a promising candidate for further pharmacological studies.
Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Key Functional Groups | Furan ring, thiazolo-triazole moiety, piperazine |
| Analytical Techniques | NMR, MS, FTIR |
| Potential Applications | Antimicrobial agents, anticancer drugs |
| Biological Activity Examples | Antioxidant (hydroxy group), apoptosis induction (thiazole derivatives) |
Research Implications
The unique combination of structural features in this compound positions it as a potential lead molecule in drug discovery. Future research should focus on:
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Synthesis Optimization: Developing efficient pathways for large-scale production.
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Pharmacological Testing: Assessing bioactivity in vitro and in vivo.
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Structure–Activity Relationship (SAR) Studies: Understanding how modifications affect activity.
By leveraging its structural diversity and bioactivity potential, this compound could contribute significantly to therapeutic advancements.
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